molecular formula C13H13BrN2O2 B1440072 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide CAS No. 1184212-09-6

4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B1440072
CAS No.: 1184212-09-6
M. Wt: 309.16 g/mol
InChI Key: HPKKZQBEXGIHLV-UHFFFAOYSA-N
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Description

4-Bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide (CAS: 1183454-77-4) is a brominated pyrrole derivative with a substituted benzyl group and methylamine functionality. Its molecular formula is C₁₃H₁₃BrN₂O₂, and it features a pyrrole ring substituted with a bromine atom at the 4-position and an N-methyl-N-(2-hydroxybenzyl)carboxamide group. This compound is of interest in medicinal chemistry for its structural similarity to bioactive pyrrole derivatives, such as kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-16(8-9-4-2-3-5-12(9)17)13(18)11-6-10(14)7-15-11/h2-7,15,17H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKKZQBEXGIHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1O)C(=O)C2=CC(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Steps

Step Number Reaction Type Description Typical Reagents/Conditions Notes
1 Formation of Hydroxyphenylmethyl Group Reaction between 2-hydroxybenzaldehyde and a methylating agent to form the hydroxyphenylmethyl substituent Hydroxybenzaldehyde + methylating agent (e.g., formaldehyde derivatives) Usually performed under mild acidic or basic conditions to facilitate condensation
2 Pyrrole Ring Functionalization Bromination at the 4-position of the pyrrole ring Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine Selective bromination controlled by stoichiometry and temperature
3 Amidation Coupling of the intermediate pyrrole derivative with an amine to form the carboxamide group Carbodiimide coupling agents (e.g., EDC hydrochloride), DMAP catalyst, acetonitrile solvent Room temperature amidation to avoid side reactions

Detailed Synthetic Route

The synthetic route can be summarized as follows:

  • Synthesis of N-(2-hydroxyphenylmethyl)-N-methylpyrrole intermediate:
    The hydroxyphenylmethyl group is introduced by reacting 2-hydroxybenzaldehyde with N-methylpyrrole under reductive amination conditions or via nucleophilic substitution with a suitable methylating agent.

  • Selective bromination of the pyrrole ring:
    The intermediate is subjected to bromination using N-bromosuccinimide (NBS) under controlled temperature (0–5 °C) to install the bromine atom at the 4-position without over-bromination.

  • Formation of the carboxamide group:
    The 2-position of the pyrrole ring is functionalized with a carboxylic acid or acid chloride precursor. Amidation is then carried out using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) hydrochloride and 4-dimethylaminopyridine (DMAP) as a catalyst in acetonitrile at room temperature to yield the final carboxamide compound.

Reaction Conditions and Optimization

Parameter Typical Conditions Comments
Solvent Acetonitrile, dichloromethane Acetonitrile preferred for amidation step due to solubility and reaction efficiency
Temperature 0–5 °C for bromination; room temperature for amidation Low temperature prevents polybromination; room temperature amidation avoids decomposition
Reaction Time 1–3 hours for bromination; 12–24 hours for amidation Sufficient time for complete conversion without side reactions
Catalysts/Additives DMAP for amidation Enhances coupling efficiency
Purification Chromatography, recrystallization Ensures high purity of the final compound

Research Findings and Data

Yield and Purity

  • The overall yield of the multi-step synthesis ranges between 70% and 90%, depending on reaction scale and purification methods.
  • High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the purity exceeding 95% in optimized protocols.

Spectroscopic Characterization

Technique Observed Features
^1H NMR N-H proton of pyrrole ring as singlet between 7.45–11.30 ppm; aromatic protons between 6.5–8.6 ppm
IR Spectroscopy Amide C=O stretch at 1625–1686 cm⁻¹; N-H stretching near 3400 cm⁻¹; C-Br stretch identifiable in fingerprint region
Mass Spectrometry Molecular ion peak consistent with molecular weight 335.16 g/mol (C13H13BrN2O2)

Comparative Analysis with Analogues

  • Bromination at the 4-position imparts distinct reactivity compared to chloro- or fluoro-substituted analogues, influencing biological activity and chemical behavior.
  • The hydroxyphenylmethyl substituent enhances solubility and provides a site for further functionalization or conjugation.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Yield (%) Key Observations
Hydroxyphenylmethylation Reductive amination or nucleophilic substitution 2-Hydroxybenzaldehyde, methylating agent 80–90 Formation of N-substituted intermediate
Bromination Electrophilic aromatic substitution NBS, 0–5 °C 85–90 Selective 4-position bromination
Amidation Carbodiimide-mediated coupling EDC·HCl, DMAP, acetonitrile, rt 75–85 Formation of carboxamide with high purity

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it useful in developing novel compounds with tailored properties.

Key Synthesis Routes:

  • Formation of Hydroxyphenylmethyl Group: Reaction between hydroxybenzaldehyde and a methylating agent.
  • Amidation Reaction: Formation of the carboxamide group by reacting the intermediate with an appropriate amine.

Biology

This compound has shown promise in biological research, particularly for its antimicrobial and anticancer properties. Its structure suggests potential interactions with various biological targets, leading to significant pharmacological effects.

Biological Activity:

  • Antimicrobial Properties: Exhibits activity against a range of bacterial strains.
  • Anticancer Activity: Demonstrated cytotoxic effects on cancer cell lines, particularly breast and lung cancer models.

Case Study:
A screening of a drug library identified this compound as a potential anticancer agent, showcasing significant cytotoxicity against specific cancer cell lines .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating various diseases.

Therapeutic Potential:

  • Investigated for use in treating infections due to its antimicrobial properties.
  • Explored as a lead compound for developing anticancer therapies.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenylmethyl group can interact with enzymes and receptors, modulating their activity. The bromine atom and carboxamide group can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name (CAS) Substituents on Pyrrole-2-carboxamide Molecular Formula Key Functional Groups
Target: 4-Bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl (1183454-77-4) 4-Br, N-(2-hydroxybenzyl), N-methyl C₁₃H₁₃BrN₂O₂ Bromine, hydroxyl, methylamine
4-Bromo-N-[(4-methylphenyl)methyl]-N-propyl (1183918-20-8) 4-Br, N-(4-methylbenzyl), N-propyl C₁₅H₁₉BrN₂O Bromine, methylbenzyl, propylamine
N-Benzyl-4-bromo-N-propyl (1111480-89-7) 4-Br, N-benzyl, N-propyl C₁₅H₁₇BrN₂O Bromine, benzyl, propylamine
4-Bromo-N-[2-(dimethylamino)ethyl] (1153795-50-6) 4-Br, N-(dimethylaminoethyl) C₉H₁₄BrN₃O Bromine, dimethylaminoethyl
4-(2-Bromobenzoyl)-N,N-dimethyl (477852-53-2) 4-(2-bromobenzoyl), N,N-dimethyl C₁₄H₁₃BrN₂O₂ Bromobenzoyl, dimethylamine

Electronic and Steric Effects

  • Bromine Substituent : The electron-withdrawing bromine atom at the 4-position stabilizes the pyrrole ring via resonance and inductive effects, a feature shared across all brominated analogs .
  • Hydroxyl vs. Methyl/Amino Groups: The 2-hydroxyphenyl group in the target compound introduces hydrogen-bonding capability, unlike the 4-methylbenzyl (non-polar) or dimethylaminoethyl (basic) groups in analogs. This increases solubility in polar solvents compared to lipophilic derivatives like N-benzyl-N-propyl .
  • Methyl vs.

Crystallographic and Hydrogen-Bonding Patterns

  • The hydroxyl group in the target compound likely participates in intermolecular N–H⋯O and O–H⋯O hydrogen bonds , similar to the N–H⋯O interactions observed in 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide .
  • By contrast, the dimethylaminoethyl analog (1153795-50-6) may form weaker hydrogen bonds due to the absence of hydroxyl groups, relying instead on N–H⋯N interactions .

Biological Activity

4-Bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H12BrN2OC_{12}H_{12}BrN_2O and its unique functional groups, which include a bromine atom and a hydroxyl group on a phenyl ring. These modifications are known to influence the compound’s biological activity.

Antibacterial Activity

Recent studies have indicated that pyrrole derivatives exhibit promising antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus3.12 - 12.5
Escherichia coli3.12 - 12.5
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, making them potential candidates for antibiotic development.

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against several strains, including Candida albicans and Fusarium oxysporum.

Fungal Strain MIC (µg/mL) Reference
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest that the compound could be utilized in treating fungal infections, particularly those resistant to conventional therapies.

The biological activity of pyrrole derivatives is often attributed to their ability to disrupt cellular processes in microorganisms. The presence of electron-withdrawing groups like bromine can enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with cellular targets.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including our compound of interest, against a panel of pathogens. Results indicated that the introduction of a hydroxyl group significantly enhanced antibacterial activity compared to its bromo-only counterparts .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications on the pyrrole ring affect biological activity significantly. For example, the addition of hydroxyl or methoxy groups has been linked to increased potency against specific bacterial strains .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide?

  • Methodology : The synthesis typically involves coupling a brominated pyrrole carboxylate derivative (e.g., ethyl 4-bromo-1H-pyrrole-2-carboxylate) with a substituted benzylamine via reflux in dimethylformamide (DMF) at 150°C for extended periods (5 days). Purification is achieved using column chromatography with eluents like CHCl₃:CH₃OH (99:1). Key challenges include low yields (~18%) due to side reactions and the need for rigorous solvent removal .
  • Optimization : Adjusting reaction time, solvent polarity, or using coupling agents like EDC∙HCl/HOBt may improve efficiency. For example, Suzuki coupling with phenylboronic acid in 1,4-dioxane using Pd(dppf)Cl₂ as a catalyst can introduce aryl groups, though yields remain variable .

Q. How can researchers effectively purify this compound, and what solvents are optimal?

  • Purification Strategy : Column chromatography with gradient elution (e.g., CHCl₃:CH₃OH:ethyl acetate, 98:1:1) is critical for removing DMF residues and unreacted precursors. Post-chromatography washing with diethyl ether enhances purity .
  • Solvent Selection : Polar aprotic solvents like DMF facilitate reaction homogeneity, while chloroform-methanol mixtures balance polarity for effective separation. Avoid high methanol content to prevent compound decomposition .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • 1H/13C-NMR : Key peaks include aromatic protons (δ 7.2–8.9 ppm) and amide NH signals (δ ~8.4 ppm). The methyl group attached to nitrogen appears as a singlet (δ 3.48 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1,643 cm⁻¹) and hydroxyl groups (broad ~3,117 cm⁻¹) .
  • Melting Point : Consistent melting ranges (e.g., 80–87°C) help verify crystallinity and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency and yield?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) for Suzuki-Miyaura coupling. Ligands like XPhos may enhance cross-coupling rates .
  • Solvent Effects : Compare DMF with alternatives like DMAc or THF to reduce side reactions. Microwave-assisted synthesis could shorten reaction times .
  • Yield Analysis : Use LC-MS to monitor intermediate formation and identify bottlenecks (e.g., hydrolysis of esters during coupling) .

Q. How do polymorphic forms of this compound influence its bioactivity and stability?

  • Crystal Engineering : The compound may exhibit multiple monoclinic polymorphs, as seen in analogous pyrrole carboxamides. Hydrogen-bonding patterns (N–H⋯O) in the crystal lattice affect solubility and thermal stability .
  • Stability Testing : Conduct differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to correlate polymorphic forms with degradation profiles .

Q. What computational methods can predict and optimize reaction pathways for derivatives?

  • Reaction Design : ICReDD’s approach integrates quantum chemical calculations (e.g., DFT) with information science to predict viable reaction pathways. For example, transition-state modeling can identify energetically favorable routes for bromine substitution .
  • Machine Learning : Train models on existing pyrrole-carboxamide synthetic data to recommend optimal conditions (e.g., temperature, catalyst) for novel analogs .

Q. How should researchers design experiments to evaluate antimicrobial activity?

  • Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Structure-Activity Relationship (SAR) : Modify the hydroxyphenyl or pyrrole moieties to assess how substituents (e.g., electron-withdrawing groups) impact efficacy .

Q. How to resolve contradictions in spectroscopic or crystallographic data across studies?

  • Data Cross-Validation : Compare NMR shifts with density functional theory (DFT)-calculated chemical shifts to confirm assignments. For crystallography, validate hydrogen-bonding networks using Hirshfeld surface analysis .
  • Reproducibility : Ensure consistent sample preparation (e.g., drying conditions) to mitigate hydrate vs. anhydrate form discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[(2-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide

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